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Ac-Gln-Gln-Gln-AMC.HCl -

Ac-Gln-Gln-Gln-AMC.HCl

Catalog Number: EVT-10950843
CAS Number:
Molecular Formula: C27H36ClN7O9
Molecular Weight: 638.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-Gln-Gln-Gln-AMC.HCl, also known as N-acetyl-L-glutamyl-L-glutamyl-L-glutamine hydrochloride, is a synthetic peptide compound that serves as a substrate for various enzymatic assays. This compound is characterized by its unique tripeptide structure consisting of three glutamine residues linked to a fluorescent moiety, 7-amino-4-methylcoumarin (AMC). The incorporation of the AMC group allows for the monitoring of enzymatic activity through fluorescence, making it a valuable tool in biochemical research.

Source

The compound can be synthesized through established peptide synthesis techniques and is commercially available from chemical suppliers such as BenchChem. Its synthesis typically involves the coupling of N-acetyl-L-glutamine with L-glutamine and the fluorescent tag 7-amino-4-methylcoumarin.

Classification

Ac-Gln-Gln-Gln-AMC.HCl falls under the category of fluorogenic substrates, specifically designed for peptidase assays. It is classified as a synthetic peptide and is utilized primarily in biochemical and medical research for studying enzyme kinetics and activity.

Synthesis Analysis

Methods

The synthesis of Ac-Gln-Gln-Gln-AMC.HCl employs solid-phase peptide synthesis techniques. The process generally involves the following steps:

  1. Coupling Reaction: N-acetyl-L-glutamine is coupled with L-glutamine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
  2. Purification: Following synthesis, the product is purified using high-performance liquid chromatography (HPLC), which separates the desired product based on its chemical properties.
  3. Lyophilization: The purified compound is then lyophilized to obtain a stable solid form suitable for storage and use in experiments.

Technical Details

  • Yield: The yield can vary based on reaction conditions but is typically optimized to ensure high purity.
  • Automation: In industrial settings, automated peptide synthesizers are used to improve efficiency and reproducibility during large-scale production.
Molecular Structure Analysis

Structure

The molecular structure of Ac-Gln-Gln-Gln-AMC.HCl consists of three glutamine residues linked together, with an acetyl group at one end and a 7-amino-4-methylcoumarin moiety at the other. This structure enables the compound to function effectively as a substrate for peptidases.

Data

  • Molecular Formula: C27H35N7O9
  • Molecular Weight: Approximately 573.68 g/mol
  • InChI Key: NYBMXKAOSHXURV-FHWLQOOXSA-N .
Chemical Reactions Analysis

Reactions

Ac-Gln-Gln-Gln-AMC.HCl primarily undergoes hydrolysis reactions catalyzed by specific peptidases. The key reactions include:

  1. Enzymatic Hydrolysis: The peptide bonds are cleaved by peptidases, releasing the fluorescent 7-amino-4-methylcoumarin moiety, which emits fluorescence upon cleavage .
  2. Oxidation and Reduction: Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions, involving reagents like hydrogen peroxide or sodium borohydride.

Technical Details

  • Conditions for Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH (around 7.4).
  • Detection of Products: The released AMC can be quantitatively measured using fluorescence spectroscopy.
Mechanism of Action

The mechanism of action for Ac-Gln-Gln-Gln-AMC.HCl revolves around its enzymatic cleavage by peptidases. Upon hydrolysis:

  • The active site of the peptidase interacts with the peptide bond.
  • Cleavage occurs, resulting in the release of the AMC moiety.
  • The released AMC emits fluorescence, which can be detected and quantified to assess enzyme activity .

This mechanism allows researchers to study enzyme kinetics and evaluate potential inhibitors effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents due to its peptide nature.

Chemical Properties

Relevant data includes:

  • Melting Point: Not specified but should be determined during characterization.
  • Storage Conditions: Recommended storage at -20°C for long-term stability .
Applications

Ac-Gln-Gln-Gln-AMC.HCl has several important applications in scientific research:

  1. Enzyme Activity Assays: Used as a substrate for various peptidases, allowing real-time monitoring of enzyme kinetics through fluorescence.
  2. Biochemical Research: Investigates the role of peptidases in physiological processes and disease mechanisms.
  3. Medical Research: Employed in developing diagnostic assays for diseases involving altered peptidase activity.
  4. Quality Control: Utilized in industrial settings for quality control of enzyme preparations.
Introduction to Ac-Gln-Gln-Gln-AMC·HCl in Proteolytic Substrate Design

Role of Fluorogenic Peptide Conjugates in Protease Activity Profiling

Fluorogenic substrates constitute the cornerstone of sensitive, real-time protease activity assays, enabling high-throughput screening and mechanistic enzymology studies. These compounds feature a quenched fluorophore covalently linked to a peptide sequence recognized and cleaved by the target protease. Upon proteolysis, the fluorophore is released, yielding a fluorescence signal detectable at excitation/emission wavelengths specific to the fluorophore. Compared to chromogenic substrates (e.g., para-nitroanilide/pNA derivatives), fluorogenic substrates like those incorporating 7-amino-4-methylcoumarin (AMC) offer substantially enhanced sensitivity due to lower background fluorescence and higher signal-to-noise ratios [1] . This sensitivity is paramount for detecting low-abundance proteases or characterizing enzymes with weak activity.

Table 1: Key Characteristics of Fluorogenic Reporters in Protease Substrates

FluorophoreExcitation/Emission Maxima (nm)Relative SensitivityPrimary Applications
7-Amino-4-methylcoumarin (AMC)342/441HighGeneral protease assays, intracellular/extracellular proteases
para-Nitroanilide (pNA)380–410 (absorbance)ModerateChromogenic assays, visible spectrophotometry
Rhodamine 110496/520Very HighUltra-sensitive detection, flow cytometry

Ac-Gln-Gln-Gln-AMC·HCl exemplifies this design paradigm. Its utility extends beyond mere activity detection; it facilitates kinetic parameter determination (Michaelis constant, KM; catalytic constant, kcat), inhibitor screening (IC50 determination), and characterization of protease specificity—particularly for enzymes targeting uncharged or polar residues like glutamine [1] [3]. For instance, fluorogenic substrates incorporating glutamine sequences have been pivotal in identifying and characterizing glutamine-specific endoproteases in complex biological fluids like saliva, where cleavage after Gln residues was observed in peptides derived from proline-rich proteins [3]. This capability underscores their importance in discovering novel protease functionalities within physiological and pathological contexts.

Structural and Functional Significance of AMC (7-Amino-4-Methylcoumarin) in Enzyme Assays

The 7-amino-4-methylcoumarin (AMC) moiety is integral to the performance of Ac-Gln-Gln-Gln-AMC·HCl as a protease reporter. Its structure comprises a benzopyrone core substituted with an amino group at position 7 and a methyl group at position 4. Key photophysical properties include:

  • Excitation maximum: ~342 nm (near-UV)
  • Emission maximum: ~441 nm (blue)
  • Large Stokes shift: ~99 nm, minimizing signal interference from excitation light or background autofluorescence [7].

Crucially, AMC exhibits minimal fluorescence when conjugated to the C-terminus of a peptide via an amide bond. This quenching arises from electron transfer or energy transfer mechanisms involving the peptide backbone. Proteolytic cleavage severs this bond, liberating free AMC and triggering a dramatic fluorescence increase (often >100-fold). This "off-on" switch provides a direct, real-time readout of enzymatic activity without requiring secondary detection steps [7].

Beyond sensitivity, AMC derivatives offer practical advantages:

  • Aqueous solubility: Facilitates use in physiological buffers.
  • Chemical stability: Resists photobleaching under typical assay conditions.
  • Compatibility: Amenable to diverse detection platforms (microplate readers, fluorometers, HPLC, microscopy) .

In Ac-Gln-Gln-Gln-AMC·HCl, the AMC group is attached via its amino group to the C-terminal carboxyl of the tri-glutamine peptide, forming a leaving group upon hydrolysis. The hydrochloric acid salt (·HCl) enhances solubility in aqueous assay buffers, ensuring homogeneous substrate distribution and reliable kinetic measurements. This molecular design exemplifies how fluorophore selection and conjugation chemistry converge to optimize a substrate for protease research [7].

Tri-Glutamine Sequence (Gln-Gln-Gln) as a Model Substrate for Protease Specificity Studies

The tri-glutamine (Gln-Gln-Gln) sequence in Ac-Gln-Gln-Gln-AMC·HCl is not arbitrary; it embodies a strategic choice for interrogating protease specificity, particularly for enzymes that hydrolyze peptide bonds involving the carboxy group of glutamine (P1 Gln). Glutamine’s uncharged, polar side chain (—CH2—CH2—C=O—NH2) presents unique steric and electronic challenges for protease active sites, distinguishing Gln-specific proteases from those preferring basic (e.g., Arg, Lys), acidic (e.g., Asp, Glu), or hydrophobic (e.g., Leu, Phe) residues at P1.

Table 2: Protease Specificity Insights from Glutamine-Containing Substrates

Protease/SourceSubstrate/Peptide SequenceKey Specificity FindingsReference Context
Salivary Glutamine Endoprotease (oral fluid)Lys-Pro-Gln↓-pNAStrong preference for Gln at P1; influenced by Pro at P2 and Lys at P3 (lower KM than Gly-Gly-Gln-pNA) [3]
Trypsin-like Serine Proteases (e.g., TMPRSS2)Prefer Arg > Lys at P1Most trypsin-like proteases favor basic P1 residues; Gln is non-preferred [4] [6]
Microbial Proteases (dental plaque)Cleavage after Gln in acidic/basic proline-rich proteinsIdentified Gln-specific proteolysis in vivo; suggests microbial origin [3]

The rationale for a tri-glutamine motif includes:

  • Minimizing Secondary Structure: Poly-glutamine sequences exhibit low propensity for forming stable secondary structures (e.g., alpha-helices, beta-sheets) in short peptides. This minimizes steric hindrance and ensures the scissile bonds are accessible to protease active sites.
  • Amplifying Specificity Signals: While the P1 Gln residue primarily dictates cleavage site selection, residues at P2 and P3 (here, Gln-Gln) can profoundly influence substrate affinity (KM) and catalytic efficiency (kcat/K*M). A homogeneous sequence (Gln-Gln-Gln) simplifies interpretation by eliminating confounding effects from heterogeneous flanking residues. It allows researchers to probe whether a protease possesses extended substrate recognition subsites (e.g., S2, S3) accommodating glutamine.
  • Modeling Pathological or Physiological Cleavages: Tri-glutamine sequences mimic regions found in natural proteins targeted by specific proteases. For example, mass spectrometry analyses of human saliva peptidomes revealed that proteolytic processing of basic proline-rich proteins frequently occurs after Gln residues within motifs like Lys-Pro-Gln [3]. Ac-Gln-Gln-Gln-AMC·HCl serves as a simplified, well-defined chemical tool for deconstructing the contributions of Gln residues to these cleavages.

Furthermore, the use of Ac-Gln-Gln-Gln-AMC·HCl has helped identify atypical protease activities. Most classical trypsin-like serine proteases exhibit a strong preference for Arg or Lys at P1 (S1 pocket typically contains an acidic residue, e.g., Asp in trypsin, to form a salt bridge) [4] [6]. Enzymes efficiently hydrolyzing Ac-Gln-Gln-Gln-AMC·HCl likely possess S1 pockets adapted to accommodate glutamine’s carboxamide group, potentially via hydrogen bonding or hydrophobic interactions rather than ionic bonds. This was demonstrated in studies of oral fluid proteases, where hydrolysis of Gln-containing synthetic substrates (e.g., Lys-Pro-Gln-pNA) revealed metal ion-dependent glutamine endoproteases distinct from classical serine or cysteine protease families [3]. Thus, substrates like Ac-Gln-Gln-Gln-AMC·HCl are vital for expanding the known repertoire of protease specificities and discovering novel enzyme classes.

Properties

Product Name

Ac-Gln-Gln-Gln-AMC.HCl

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;hydrochloride

Molecular Formula

C27H36ClN7O9

Molecular Weight

638.1 g/mol

InChI

InChI=1S/C27H35N7O9.ClH/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36;/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41);1H/t17-,18-,19-;/m0./s1

InChI Key

MRGMUXGYDCCMJA-YOTVLOEGSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.Cl

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.Cl

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